molecular formula C10H9NO4 B8599336 2-(2,3-Dihydro-2-oxobenzo[d]oxazol-6-yl)propanoic acid

2-(2,3-Dihydro-2-oxobenzo[d]oxazol-6-yl)propanoic acid

Cat. No. B8599336
M. Wt: 207.18 g/mol
InChI Key: CZATYVJFOSRRRM-UHFFFAOYSA-N
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Patent
US08084484B2

Procedure details

A solution of Ethyl 2-(2,3-dihydro-2-oxobenzo[d]oxazol-6-yl)propanoate (95 mg, 0.404 mmol) in 90% aq. EtOH (5 mL) was added sodium hydroxide (82 mg, 2.05 mmol) at room temperature. The reaction mixture was stirred for 24 hours at 45° C. and cooled to room temperature. The mixture was added water (10 mL) and acidified with acetic acid (pH=4). The mixture was extracted with methylene chloride. The organic layer was dried with MgSO4 and filtered. The filtrate was concentrated in vacuo.
Name
Ethyl 2-(2,3-dihydro-2-oxobenzo[d]oxazol-6-yl)propanoate
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
82 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:6][C:5]2[CH:7]=[CH:8][C:9]([CH:11]([CH3:17])[C:12]([O:14]CC)=[O:13])=[CH:10][C:4]=2[O:3]1.[OH-].[Na+].O.C(O)(=O)C>CCO>[O:1]=[C:2]1[NH:6][C:5]2[CH:7]=[CH:8][C:9]([CH:11]([CH3:17])[C:12]([OH:14])=[O:13])=[CH:10][C:4]=2[O:3]1 |f:1.2|

Inputs

Step One
Name
Ethyl 2-(2,3-dihydro-2-oxobenzo[d]oxazol-6-yl)propanoate
Quantity
95 mg
Type
reactant
Smiles
O=C1OC2=C(N1)C=CC(=C2)C(C(=O)OCC)C
Name
Quantity
82 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 hours at 45° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
O=C1OC2=C(N1)C=CC(=C2)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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